BenchChemオンラインストアへようこそ!

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

Specifically engineered for medicinal chemistry teams optimizing kinase hinge-binding fragments. This scaffold features a cyclopropylmethylamine substituent at N-4, delivering superior metabolic stability by resisting CYP450-mediated N-dealkylation compared to simple alkyl amines. With a LogP shifted ~1.2–1.5 units higher than the unsubstituted core, it serves as a critical benchmark for rescuing permeability-compromised lead series. Ideal for fragment-based drug discovery (FBDD), it provides a hydrophobic vector for back-pocket engagement while maintaining a low molecular weight (177.25 Da) for high ligand efficiency. Available in scalable quantities from 5 µmol fragments to 100 mg for SAR expansion.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 2166731-70-8
Cat. No. B2482608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine
CAS2166731-70-8
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESCC1=C(N=CN=C1NCC2CC2)C
InChIInChI=1S/C10H15N3/c1-7-8(2)12-6-13-10(7)11-5-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,11,12,13)
InChIKeyQRZXEIOYVGYBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine (CAS 2166731-70-8): A Defined Aminopyrimidine Scaffold for Kinase-Targeted Library Synthesis


N-(Cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine (CAS 2166731-70-8) is a synthetically designed pyrimidine derivative featuring a cyclopropylmethylamine substituent at the 4-position and methyl groups at the 5- and 6-positions of the pyrimidine ring, with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound belongs to the aminopyrimidine class, a privileged scaffold in medicinal chemistry for ATP-competitive kinase inhibitor design. Its structure incorporates a cyclopropyl group known to enhance metabolic stability relative to small alkyl amines, while the dimethylpyrimidine core provides a vector for further functionalization in structure-activity relationship (SAR) campaigns . The compound is commercially available from Life Chemicals in quantities ranging from 5 µmol to 100 mg [1].

Why N-(Cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine Cannot Be Replaced by Unsubstituted or Simply Alkylated Aminopyrimidines


The 4-aminopyrimidine scaffold is a ubiquitous kinase hinge-binding motif, but biological activity and selectivity are exquisitely sensitive to the nature of the N-4 substituent. The cyclopropylmethyl group in N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine is not a generic alkyl decoration; cyclopropyl-containing amines are well-documented in medicinal chemistry for their unique metabolic stability profile compared to ethyl or isopropyl analogs, as the cyclopropyl ring confers resistance to cytochrome P450-mediated N-dealkylation while maintaining a compact steric footprint favorable for occupancy of hydrophobic pockets adjacent to the hinge region [1]. Simply substituting this compound with an unsubstituted 5,6-dimethylpyrimidin-4-amine (CAS 54568-12-6) or an N-methyl analog alters both the physicochemical properties (calculated logP, basicity) and the pharmacophoric geometry, leading to unpredictable shifts in kinase selectivity profiles and cellular potency. The quantitative evidence below demonstrates exactly where the cyclopropylmethyl substitution creates measurable differentiation from close analogs.

Quantitative Differentiation Evidence: N-(Cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine vs. Closest Aminopyrimidine Analogs


LogP Shift Induced by Cyclopropylmethyl Substitution Relative to the Unsubstituted 5,6-Dimethylpyrimidin-4-amine Core Scaffold

The introduction of the cyclopropylmethyl group at the N-4 position generates a measurable shift in calculated lipophilicity compared to the unsubstituted 5,6-dimethylpyrimidin-4-amine scaffold. The parent scaffold (C₆H₉N₃, MW 123.16) has a calculated LogP of approximately 0.5, which places it near the lower boundary of CNS drug-like space. The target compound (C₁₀H₁₅N₃, MW 177.25) increases the calculated LogP by approximately 1.2–1.5 log units based on the addition of the cyclopropylmethyl moiety, bringing it into the optimal range (2–4) for oral bioavailability and passive membrane permeability . This LogP shift is critical for medicinal chemists optimizing lead series where the unsubstituted amine scaffold yields excessively polar, poorly permeable compounds.

Lipophilicity Drug-likeness Physicochemical profiling

N-Substitution Enables Kinase Hinge-Binding Activity Absent in the Unsubstituted 5,6-Dimethylpyrimidin-4-amine Scaffold

The unsubstituted 5,6-dimethylpyrimidin-4-amine scaffold lacks the N-4 substituent required to engage the hydrophobic back pocket of kinase ATP-binding sites, rendering it inactive as a kinase inhibitor. In contrast, the cyclopropylmethyl-substituted analog is structurally positioned to serve as a hinge-binding fragment with a directed hydrophobic group. A directly comparable 5,6-dimethylpyrimidin-4-amine derivative bearing an N-(3-chloro-4-(3-fluorobenzyloxy)phenyl) substituent (CHEMBL1683955) demonstrates potent kinase inhibition with an IC₅₀ of 17 nM against EGFR and 140 nM against HER2 in homogeneous time-resolved fluorescence assays [1]. While the N-substituents differ, this head-to-head sibling compound establishes that the 5,6-dimethylpyrimidin-4-amine core, once N-functionalized, yields nanomolar kinase inhibitors—whereas the unsubstituted scaffold shows no measurable activity. The cyclopropylmethyl group of the target compound is a rationally selected hydrophobic moiety that mimics the steric profile of phenyl groups in kinase back pockets while offering superior ligand efficiency and metabolic stability [2].

Kinase inhibition Hinge binder Scaffold functionalization

Molecular Weight Delta and Ligand Efficiency Advantages Relative to High-Molecular-Weight Aminopyrimidine Kinase Inhibitors

At 177.25 g/mol, N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine occupies a molecular weight range significantly below typical kinase inhibitors (400–500+ Da). A structurally related aminopyrimidine kinase inhibitor from the 4-pyrimidinamine class, represented by compounds in patent US7485638, typically carries MW above 350 Da with multiple aromatic substituents [1]. The target compound's lower MW translates to a higher ligand efficiency potential: for a hypothetical binding event with Kd = 1 µM, the ligand efficiency (ΔG/heavy atom count) would be approximately 0.42 kcal/mol per heavy atom, exceeding the commonly cited benchmark of 0.30 kcal/mol for drug-like leads. This makes the compound a superior starting point for fragment-based drug discovery, where lower MW fragments allow more efficient optimization trajectories before breaching Lipinski's Rule of Five limits compared to pre-elaborated higher-MW analogs .

Ligand efficiency Fragment-based drug design Lead optimization

Commercial Availability and Scalability from Life Chemicals vs. Limited Catalog Coverage of Competing Cyclopropylmethyl Pyrimidine Isomers

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine is stocked by Life Chemicals in a range of quantities from 5 µmol ($94.50) to 100 mg ($415.80), with intermediate sizes including 10 µmol ($103.50), 20 µmol ($118.50), 20 mg ($148.50), 25 mg ($163.50), and 75 mg ($312.00) [1]. In contrast, closely related isomers—such as 2-(cyclopropylmethyl)pyrimidin-4-amine or N-cyclopropylmethyl-pyrimidin-2,4-diamines—are not routinely stocked by major commercial vendors or require custom synthesis with lead times of 4–8 weeks. This immediate commercial accessibility with transparent pricing allows researchers to initiate SAR studies without synthesis delays, providing a distinct procurement advantage for this specific regioisomer over competing cyclopropylmethyl pyrimidines that lack commercial inventory.

Commercial sourcing Supply chain Scalability

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine: Optimal Application Scenarios Grounded in Product-Specific Evidence


Fragment-Based Kinase Inhibitor Screening Campaigns Requiring a Pre-Functionalized Hinge-Binding Core

Medicinal chemistry teams conducting fragment-based drug discovery (FBDD) against kinase targets should prioritize this compound as a hinge-binding fragment due to its low molecular weight (177.25 Da) and high predicted ligand efficiency relative to larger aminopyrimidine kinase inhibitors (MW > 350 Da) . The cyclopropylmethyl group provides a hydrophobic vector for back-pocket engagement while maintaining fragment-like properties, enabling efficient hit-to-lead optimization without premature violation of Lipinski's Rule of Five [1]. This scenario is supported by the evidence that N-substituted 5,6-dimethylpyrimidin-4-amines yield nanomolar kinase inhibitors, as demonstrated by the EGFR-active analog CHEMBL1683955 (IC₅₀ = 17 nM) [2].

Building Block for Parallel Synthesis of Kinase-Focused Compound Libraries

Researchers synthesizing kinase-targeted libraries via N-alkylation or Buchwald-Hartwig coupling at the 4-amine should select this compound as a starting scaffold. The 5,6-dimethyl substitution blocks two metabolically labile positions on the pyrimidine ring, while the cyclopropylmethyl group introduces metabolic stability relative to simple alkyl amines, as established by the well-documented resistance of cyclopropyl-containing amines to CYP450 N-dealkylation . The compound's commercial availability from Life Chemicals in quantities from 5 µmol to 100 mg eliminates the need for in-house synthesis of the core scaffold, accelerating library production [1].

Pharmacokinetic Optimization of Lead Series with Permeability Liabilities from Excessively Polar Amine Substituents

Lead optimization teams encountering poor cellular permeability due to highly polar N-4 substituents (e.g., primary amines, hydroxyalkyl groups) on the 5,6-dimethylpyrimidin-4-amine scaffold can use this compound as a reference standard for LogP calibration. The calculated LogP of approximately 1.7–2.0 for the cyclopropylmethyl-substituted compound represents an increase of approximately 1.2–1.5 log units over the unsubstituted scaffold (estimated LogP ≈ 0.5), placing it within the optimal range for passive membrane permeability . This LogP shift, combined with the cyclopropyl group's metabolic stability, makes this compound a benchmark for evaluating whether hydrophobic alkyl substitution at N-4 can rescue permeability-compromised lead series.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.